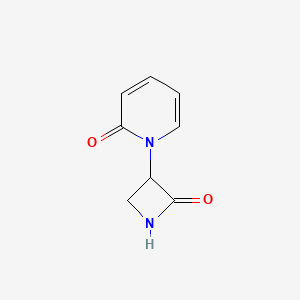

1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1-(2-oxoazetidin-3-yl)pyridin-2-one |

InChI |

InChI=1S/C8H8N2O2/c11-7-3-1-2-4-10(7)6-5-9-8(6)12/h1-4,6H,5H2,(H,9,12) |

InChI Key |

OZHRGCMSUSIUKS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N1)N2C=CC=CC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Oxoazetidin 3 Yl Pyridin 2 1h One and Analogues

Strategies for Azetidinone Ring Construction

The formation of the strained four-membered β-lactam ring is a cornerstone of many synthetic endeavors, driven by the profound biological activity of β-lactam-containing compounds like penicillins and cephalosporins. rsc.org Various methods have been developed to construct this critical moiety.

[2+2] Cycloaddition Reactions (e.g., Staudinger Ketene-Imine Cycloaddition)

The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains a versatile and widely employed method for synthesizing β-lactams. wikipedia.orgacs.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to yield the corresponding azetidinone. wikipedia.orgorganic-chemistry.org The mechanism is generally accepted to be a two-step process initiated by the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. acs.orgmdpi.com This intermediate then undergoes a conrotatory electrocyclization to furnish the β-lactam ring. acs.orgmdpi.com

Ketenes are often highly reactive and unstable, necessitating their in situ generation. organicreactions.org Common methods for in situ ketene formation include the dehydrohalogenation of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazo carbonyl compounds. organic-chemistry.orgorganicreactions.org The choice of reactants and reaction conditions significantly influences the stereochemical outcome of the cycloaddition. For instance, the use of (E)-imines typically leads to cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. acs.org The electronic properties of the substituents on both the ketene and the imine also play a crucial role in determining the cis/trans selectivity by affecting the rate of ring closure versus isomerization of the zwitterionic intermediate. organic-chemistry.org

Recent advancements have focused on developing stereoselective versions of the Staudinger reaction, often employing chiral auxiliaries on either the ketene or the imine to achieve high diastereoselectivity. organicreactions.org Catalytic asymmetric methods have also emerged, utilizing chiral catalysts to induce enantioselectivity in the formation of the β-lactam ring. organic-chemistry.org

| Feature | Description | References |

|---|---|---|

| Reaction Type | [2+2] Cycloaddition | wikipedia.orgacs.org |

| Reactants | Ketene and Imine | wikipedia.orgorganic-chemistry.org |

| Product | β-Lactam (Azetidinone) | wikipedia.org |

| Mechanism | Two-step process involving a zwitterionic intermediate and conrotatory electrocyclization. | acs.orgmdpi.com |

| Stereoselectivity | Influenced by imine geometry, substituent electronic effects, and the use of chiral auxiliaries or catalysts. | acs.orgorganic-chemistry.orgorganicreactions.org |

Intramolecular Cyclization Approaches for β-Lactam Formation

Intramolecular cyclization represents another powerful strategy for the synthesis of the β-lactam ring. These methods often involve the formation of a key bond to close the four-membered ring from an acyclic precursor. A variety of cyclization tactics have been developed, each with its own set of advantages and substrate scope.

One common approach is the base-induced intramolecular cyclization. For example, the treatment of N-(α-methyl)benzyl fumaramide (B1208544) organicreactions.orgrotaxanes with a base can lead to the formation of 2-azetidinones. nih.gov In some cases, this cyclization can proceed with high enantio- and diastereocontrol, particularly when the reaction occurs within the macrocyclic cavity of the rotaxane. nih.gov Another example involves the base-promoted intramolecular cyclization following an Ugi four-component coupling reaction, which can yield either a six- or four-membered ring depending on the substrate's acidity. researchgate.net

Free radical cyclization has also been employed to construct tricyclic azetidinones. cdnsciencepub.com This method, often mediated by tributyltin hydride and AIBN, can lead to the formation of benzo-fused carbapenems and carbacephems. cdnsciencepub.com The stability of the resulting fused β-lactam can be a concern, with some benzo carbapenems showing instability in solution. cdnsciencepub.com

Copper-catalyzed intramolecular coupling of amides with vinyl bromides has been shown to preferentially form β-lactams through a 4-exo ring closure. researchgate.net This method has proven effective and can be extended to tandem C-N bond formation for the synthesis of medium-sized lactams. researchgate.net

| Cyclization Method | Key Features | References |

|---|---|---|

| Base-Induced Cyclization of Fumaramides | Can be highly stereocontrolled, especially in interlocked systems like rotaxanes. | nih.gov |

| Free Radical Cyclization | Mediated by reagents like tributyltin hydride; used for fused β-lactam systems. | cdnsciencepub.com |

| Copper-Catalyzed Intramolecular Coupling | Favors 4-exo ring closure to form the β-lactam ring. | researchgate.net |

Transition Metal-Catalyzed Syntheses of Azetidinones

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidinones, offering novel pathways and improved efficiencies. acs.org Various metals, including palladium and rhodium, have been successfully employed in catalytic cycles to construct the β-lactam ring.

Palladium-catalyzed reactions have shown significant promise. One notable method involves a multicomponent approach where imines, aryl halides, and carbon monoxide are combined in the presence of a palladium catalyst to form β-lactams. acs.org This transformation proceeds through a tandem sequence of two catalytic carbonylation reactions. acs.org Another palladium-catalyzed strategy is the cycloaminocarbonylation of α-halo-α-fluoroalkylolefins with anilines and carbon monoxide, which provides a one-step synthesis of α-fluoroalkyl-β-lactams. nih.govrsc.org Furthermore, palladium-catalyzed intramolecular C(sp³)–H amidation has been developed for the asymmetric synthesis of β-aryl β-lactams. acs.org

Rhodium catalysts have also been utilized in the synthesis of β-lactams. For instance, rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines has been reported as a method for β-lactam formation. organic-chemistry.org

These transition metal-catalyzed methods offer several advantages, including the potential for high selectivity and the ability to construct complex β-lactam structures from readily available starting materials.

Stereoselective Synthetic Pathways for Azetidinone Derivatives

The biological activity of β-lactam compounds is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for azetidinone derivatives is of paramount importance. rsc.org

Asymmetric synthesis of β-lactams can be achieved through various strategies. One common approach is the use of chiral auxiliaries attached to either the ketene or the imine in Staudinger reactions, which can lead to high diastereomeric ratios. organicreactions.org For instance, enantiopure acyl chlorides or imines have been used to synthesize optically active β-lactams. mdpi.com

Catalytic asymmetric synthesis represents a more atom-economical approach. This can involve the use of chiral catalysts in Staudinger-type reactions, such as a benzoylquinine catalyst in the reaction of ketenes and imines. organic-chemistry.org Transition metal-catalyzed reactions can also be rendered enantioselective. For example, a palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation has been reported for the synthesis of β-aryl β-lactams with high enantiomeric excess. acs.org

Intramolecular conjugate addition of C-N axially chiral enolates generated from α-amino acid derivatives is another method for the asymmetric synthesis of multi-substituted β-lactams. nih.gov This approach can yield β-lactams with high enantiomeric excess. nih.gov The stereochemical outcome of intramolecular cyclizations can also be controlled, as seen in the ring-assisted cyclization of interlocked fumaramides, which can proceed in an enantio- and diastereocontrolled manner. nih.gov

Modification of Existing Azetidinone Structures

In addition to de novo synthesis of the β-lactam ring, the modification of pre-existing azetidinone structures is a valuable strategy for accessing a diverse range of analogues. This approach allows for the introduction of various functional groups at different positions of the azetidinone ring, enabling the fine-tuning of its properties.

Functionalization can occur at the nitrogen atom (N1), as well as at the C3 and C4 positions of the β-lactam ring. For example, N-propargyl-β-lactams can be synthesized and subsequently used in click chemistry to attach other molecules. mdpi.com The C3 position can be functionalized with various groups, including amino, oxy, halo, and thio substituents. organicreactions.org For example, 3-acetoxy-2-azetidinones can be synthesized via Staudinger reaction and then hydrolyzed to the corresponding 3-hydroxy-2-azetidinones. mdpi.com

The C4 position can also be modified. For instance, 4-vinyl-2-azetidinone derivatives can be transformed into a variety of highly functionalized carbocyclic compounds through sequences involving C1–N bond cleavage and ring-closing metathesis. acs.org Furthermore, reactions of azetidine-2,3-diones can provide access to 3-substituted 3-hydroxy-β-lactams and spiro- and fused bicyclic-β-lactams. rsc.org

Strategies for Pyridin-2(1H)-one Ring Construction

The pyridin-2(1H)-one scaffold is a prevalent motif in numerous biologically active molecules and pharmaceuticals. chemrxiv.orgfrontiersin.org Consequently, a variety of synthetic strategies have been developed for the construction of this heterocyclic ring system.

One common approach involves the cyclization of acyclic precursors. For example, a one-pot, four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) can be used to synthesize substituted pyridin-2(1H)-ones. researchgate.net Another method involves the tandem one-pot conversion of nitriles with ethyl bromoacetate, which proceeds via a Blaise reaction intermediate. frontiersin.org The reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, catalyzed by L-proline, also provides a direct route to 2-(1H)-pyridinones. frontiersin.org

Alternatively, pyridin-2(1H)-ones can be synthesized from other heterocyclic systems. For instance, deacylated pyranones can be treated with an ammonia (B1221849) solution to yield pyridinones. frontiersin.org The reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate (B1210297) provides a route to furo[3,2-c]pyridines, which are related to the pyridone structure. researchgate.net

The synthesis of N-substituted pyridin-2(1H)-ones has also been extensively studied. A simple and efficient procedure for the synthesis of 1-(1-arylvinyl)pyridin-2(1H)-ones involves the reaction of ketones and 2-fluoropyridine (B1216828) in the presence of trifluoromethanesulfonic anhydride, followed by a base treatment. acs.orgnih.gov This method is applicable to a wide range of ketones with both electron-donating and electron-withdrawing groups. acs.orgnih.gov

| Synthetic Strategy | Key Features | References |

|---|---|---|

| Multicomponent Reactions | One-pot synthesis from simple starting materials. | researchgate.net |

| Cyclization of Acyclic Precursors | Includes methods like the Blaise reaction and proline-catalyzed reactions. | frontiersin.org |

| Transformation of Other Heterocycles | Synthesis from pyranones or pyrones. | frontiersin.orgresearchgate.net |

| Synthesis of N-Substituted Pyridinones | Methods for introducing substituents on the nitrogen atom, such as the reaction of ketones with 2-fluoropyridine. | acs.orgnih.gov |

Cyclocondensation Reactions and Ring-Closing Approaches

Cyclocondensation reactions represent a cornerstone in the synthesis of pyridinone rings, often involving the formation of the heterocyclic system from acyclic precursors. These methods are valued for their ability to construct the core ring structure in a single, efficient step.

A primary strategy for synthesizing pyridinones is the condensation of 1,3-dicarbonyl compounds with a nitrogen source, such as ammonia or its derivatives. For instance, β-ketoesters can undergo condensation with formaldehyde (B43269) and ammonia in a process that builds the pyridinone ring. Variations of this approach allow for the large-scale preparation of pyridines and pyridones by reacting components like 1,5-dioxopentanes with ammonia, often at high temperatures.

Another significant cyclocondensation pathway involves the reaction of β-enaminodiketones with amidines, which can lead to the formation of various fused pyridinone systems like pyrido[1,2-a]pyrimidinones. The regiochemistry of these reactions is a critical aspect, often influenced by the electronic properties of the reactants. Computational methods, such as DFT-B3LYP calculations, have been employed to predict and explain the observed regioselectivity by analyzing the energies and coefficients of molecular orbitals in the reaction intermediates.

Ring-closing metathesis (RCM) has also emerged as a powerful tool, although it is more commonly associated with the synthesis of other ring systems. However, the principles of ring closure through intramolecular reactions are broadly applicable. For pyridinones, this can involve the cyclization of a suitably functionalized acyclic precursor containing the necessary atoms for the ring.

| Method | Reactants | Key Features |

| Hantzsch-type Synthesis | 1,3-Dicarbonyl compound, Aldehyde, Ammonia/Amine | Forms a dihydropyridine (B1217469) intermediate which is then oxidized to the pyridinone. |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | Yields a 2-pyridone-3-carbonitrile derivative. |

| From β-Enaminodiketones | β-Enaminodiketone, Amidines | Leads to fused pyridinone systems; regiochemistry is a key consideration. |

| From 1,5-Dicarbonyls | 1,5-Dicarbonyl compound (or precursor), Hydroxylamine (B1172632) | Reaction with hydroxylamine can directly yield N-hydroxy-2-pyridone derivatives. |

Annulation Strategies for Pyridinone Synthesis

Annulation strategies involve the construction of a new ring onto an existing molecular fragment. These methods are particularly useful for creating substituted and functionalized pyridinone scaffolds.

One prominent approach is the [3+3] annulation , which combines two three-atom fragments. A copper-catalyzed [3+3] annulation of ketones with oxime acetates has been reported as an efficient route to diverse pyridine (B92270) scaffolds. Another strategy involves a base-promoted three-component carbonylative coupling using α-trifluoromethyl styrenes, TosMIC (as a CO source), and alkyl halides to produce γ,γ-difluoroallylic ketones, which can be precursors for pyridinone synthesis.

The [3+2+1] annulation provides another versatile route. In this strategy, stabilized enolates (from ketones, aldehydes, or esters) react with vinamidinium salts and hydroxylamine hydrochloride to yield pyridine N-oxides, which can be converted to pyridinones. This method demonstrates good to excellent yields with a range of substituents on the vinamidinium salt.

A general preparation of pyridines and pyridones can be achieved via the annulation of ketones and esters with vinamidinium hexafluorophosphate (B91526) salts. The reaction proceeds through a dienaminone intermediate and is effective for both stabilized ketones and aryl ketones, yielding pyridines, while stabilized esters give the corresponding 2-pyridones. Furthermore, one-pot sequential Knoevenagel-aza-annulation pathways have been developed to create peripherally fused N-aryl-2-pyridonoporphyrins, showcasing the power of cascade reactions in building complex fused systems.

| Annulation Type | Reactants | Catalyst/Conditions | Product Type |

| [3+3] Annulation | Ketones, Oxime acetates | Copper catalyst | Diverse pyridine scaffolds. |

| ** |

Green Chemistry Approaches in the Synthesis of Azetidinone-Pyridin-2(1H)-one Compounds

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions not only reduce environmental pollution but can also lead to improved reaction rates and selectivity. For the synthesis of β-lactam and pyridone cores, several solvent-free techniques have been explored.

One common approach involves the use of grinding techniques, where solid reactants are mixed and ground together, often with a catalytic amount of a solid-supported reagent. This method has been successfully employed for the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines, by grinding with moist sodium carbonate. researchgate.net Another strategy is the use of solid-supported reagents, which can simplify purification procedures.

While a direct solvent-free synthesis of 1-(2-oxoazetidin-3-yl)pyridin-2(1H)-one has not been explicitly reported, the principles of solvent-free synthesis can be applied to its formation. For instance, the crucial [2+2] cycloaddition step to form the β-lactam ring could potentially be achieved by grinding a suitable imine and ketene precursor in the absence of a solvent. Similarly, the formation of the pyridone ring can be accomplished under solvent-free conditions. A new series of 3-cyano-2-pyridone derivatives have been prepared by the reaction of enaminonitriles with a primary amine under solvent-free conditions, offering high yields and an environmentally friendly process. researchgate.net

Table 1: Examples of Solvent-Free Synthesis of Related Heterocycles

| Product | Reactants | Conditions | Yield (%) | Reference |

| Pyrazoles | Hydrazonoyl halides and sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-yl)prop-2-en-1-one | Grinding with moist sodium carbonate | Good | researchgate.net |

| 3-Cyano-2-pyridones | Enaminonitriles and primary amines | Solvent-free | High | researchgate.net |

| β-ketosulfones | α-bromoketones and sodium p-toluenesulfinate | Aqueous nanomicellar medium (SPGS-550-M) | Not specified | nih.gov |

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. rasayanjournal.co.inderpharmachemica.com This technique has been widely applied to the synthesis of a variety of heterocyclic compounds, including azetidinones and pyridones.

The synthesis of azetidinone derivatives has been successfully achieved under microwave irradiation. For example, the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base is a common method for forming the β-lactam ring, and this reaction can be significantly expedited using microwaves. derpharmachemica.com Similarly, the synthesis of 2(1H)-pyridones and their glucosides has been efficiently carried out using microwave protocols. uaeu.ac.ae A novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed using a one-step, multi-component reaction under neat conditions, highlighting the atom economy and reduced reaction times of this method. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Azetidinones and Pyridones

| Product | Reactants | Conditions | Time | Yield (%) | Reference |

| 4-Azetidinone derivatives of 1,8-naphthyridine | 7-Aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives and chloroacetylchloride | Microwave irradiation, mild base | Not specified | Good | rasayanjournal.co.in |

| Azetidinone derivatives | Schiff bases of 2–α(phenylacetyl) benzohydrazide (B10538) and chloroacetylchloride | Microwave irradiation, triethylamine, DMF | 3-4 min | 60-80 | derpharmachemica.com |

| 2(1H)-Pyridones | Chalcones, ethyl cyanoacetate, and ammonium acetate | Microwave irradiation | Not specified | High | uaeu.ac.ae |

| Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | 2-Aminopyridine, cyanamide, and aromatic aldehydes/ketones | Neat, microwave irradiation (120 °C) | 15 min | Up to 70 | nih.gov |

Mechanochemical Synthesis (e.g., Ball Milling)

Mechanochemistry, particularly ball milling, has gained recognition as a sustainable and efficient method for conducting chemical reactions. rsc.org This technique involves the use of mechanical force to induce chemical transformations in the solid state, often without the need for a solvent. Ball milling can lead to the formation of novel products and can improve reaction kinetics and yields. youtube.com

Table 3: Examples of Mechanochemical Synthesis of N-Heterocycles

| Product | Reactants | Conditions | Time | Yield (%) | Reference |

| 1,3,5-Triaryl-2-pyrazolines | Chalcone and phenylhydrazine | NaHSO₄·H₂O, high-speed ball mill (1290 rpm) | Not specified | Up to 93 | mdpi.com |

| Pyrazolylthiosemicarbazones | Thiosemicarbazide and aldehydes | Sodium carbonate, ball milling | 1 h | Not specified | mdpi.com |

| Pyridocoumarins | 3-Aminocoumarin, aldehydes, and phenylacetylene | CuI-Zn(OAc)₂, solvent-free ball milling | Not specified | Excellent | mdpi.com |

Utilization of Green Solvents (e.g., Water, Ionic Liquids)

Replacing traditional volatile organic solvents with greener alternatives is another important aspect of sustainable chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not traditionally performed in water, the development of water-compatible catalysts and reaction conditions has expanded its utility.

The synthesis of azetidin-2-ones has been reported in aqueous media through various methods, including the Kinugasa reaction and photochemical or catalytic cyclization of diazoamides. researchgate.net Microwave-assisted synthesis of azetidines in aqueous media has also been demonstrated, providing a rapid and efficient methodology. researchgate.net Furthermore, the synthesis of substituted imidazo[1,2-a]pyridines has been achieved using eucalyptol, a green solvent, under sustainable conditions. researchgate.net

Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure and high thermal stability. They can act as both the solvent and catalyst in some reactions. Although not specifically detailed for the target compound, the use of water or ionic liquids could be explored for the synthesis of this compound, particularly for steps that are compatible with these solvent systems.

Table 4: Examples of Synthesis in Green Solvents

| Product | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Azetidines | 3-(N-alkylamino)propylsulfates | Water | Microwave irradiation (15 min) | Moderate to good | researchgate.net |

| Imidazo[1,2-a]pyridines | 5-Bromo-2-aminopyridine, aldehydes, and isocyanides | Eucalyptol | Sc(OTf)₃, 80 °C | 51-90 | researchgate.net |

Structure Activity Relationship Sar Investigations in Azetidinone Pyridin 2 1h One Hybrid Compounds

Elucidation of Structural Determinants for Biological Activity Modulation

The biological activity of azetidinone-pyridin-2(1H)-one hybrids is intrinsically linked to the specific arrangement and nature of their constituent parts. The 2-azetidinone ring, famously the core of β-lactam antibiotics, and the pyridin-2(1H)-one moiety, a scaffold present in numerous biologically active compounds, both contribute critical determinants for activity. nih.govresearchgate.net

Investigations into related structures have shown that the integrity of the β-lactam ring within the azetidinone portion is a fundamental requirement for many of its recognized biological activities, including antibacterial effects. researchgate.net This four-membered cyclic amide is a key pharmacophore in a variety of antibiotics like penicillins and cephalosporins. researchgate.netniscpr.res.in For the pyridin-2(1H)-one part, SAR studies on related series have demonstrated that substitutions at various positions on the ring can significantly modulate activity. For instance, in a series of 3,5-disubstituted pyridin-2(1H)-ones developed for analgesic properties, the nature of the linker and substituents at the 3 and 5-positions were crucial for potency. nih.gov

| Structural Component | Known Contribution to Biological Activity | Potential for Modulation |

|---|---|---|

| Azetidin-2-one (B1220530) Ring (β-Lactam) | Core pharmacophore for antibacterial activity; acts as an enzyme inhibitor. researchgate.netniscpr.res.in | Substitution at N1 and C3/C4 positions can alter potency, spectrum of activity, and stability. mdpi.com |

| Pyridin-2(1H)-one Ring | Scaffold for various activities including analgesic and anticancer; allows for diverse substitutions. nih.govresearchgate.net | Substituents on the pyridine (B92270) ring influence binding affinity and pharmacokinetic properties. nih.gov |

| N-N Linkage | Connects the two heterocyclic systems, influencing the overall 3D conformation and orientation of the pharmacophores. | Replacing the nitrogen linker can alter activity; for example, replacement with an oxygen or amide function has been explored in related series. nih.gov |

Impact of Substituent Effects on Activity Profiles (e.g., Electronic, Steric, Hydrogen Bonding)

The biological activity of the 1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one scaffold is highly sensitive to the nature of substituents on both heterocyclic rings. These substituents exert their influence through electronic, steric, and hydrogen bonding effects, thereby modifying the interaction of the molecule with its biological target.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the reactivity and binding affinity of the compound. In studies of related azetidinone derivatives, compounds bearing EWGs like chloro and nitro groups on an attached phenyl ring demonstrated good activity against various bacterial and fungal strains. niscpr.res.in Conversely, an electron-donating methyl group showed activity against specific gram-positive bacteria. niscpr.res.in In a series of 3,5-disubstituted pyridin-2(1H)-ones, methylation of a heteroatom, which alters its electron-donating capacity, resulted in compounds with lower potency, indicating a delicate electronic balance is required for optimal activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents can facilitate or hinder the proper fit of the molecule into the active site of a target protein. In some 3-substituted-2-oxoindole analogues, the presence of a bulky benzyl (B1604629) group was found to be detrimental to activity, whereas a smaller L-phenylglycine derivative showed a recovery in potency. unipd.it The stereochemistry of the β-lactam ring itself has a profound influence, where the relative orientation of substituents is critical. researchgate.net

Hydrogen Bonding: The capacity to form hydrogen bonds is a key factor in ligand-receptor interactions. The carbonyl group of the azetidinone ring and the nitrogen and oxygen atoms of the pyridinone ring can act as hydrogen bond acceptors, while NH groups can serve as donors. In one study, docking analysis of a 2-oxoindole derivative with a kinase enzyme indicated that the compound could form four hydrogen bonds with the receptor, highlighting the importance of these interactions for binding. nih.gov Replacing a hydrogen-donating NH group with a non-donating group can lead to a loss of activity, as seen in related pyridinone series where methylation of an indole (B1671886) nitrogen led to lower potency. nih.gov

| Substituent Effect | Description | Example from Related Compounds | Citation |

|---|---|---|---|

| Electronic (Withdrawing) | Groups like -Cl, -NO₂ pull electron density, potentially enhancing interaction with electron-rich pockets in a target. | Chloro and nitro substituents on a benzene (B151609) ring attached to an azetidinone core showed good antimicrobial activity. | niscpr.res.in |

| Electronic (Donating) | Groups like -CH₃, -OCH₃ donate electron density, which can influence binding and reactivity. | A methoxy-substituted pyridine derivative exhibited enhanced analgesic effect compared to its parent compound. | nih.gov |

| Steric Bulk | Large substituents can prevent the molecule from fitting into a binding site or can provide favorable van der Waals interactions. | Introduction of a bulky benzyl group was detrimental to activity in a series of oxazolo[3,4-a]pyrazine antagonists. | unipd.it |

| Hydrogen Bonding | Formation of hydrogen bonds between the compound and target protein is crucial for stable binding and activity. | Docking studies showed a kinase inhibitor forming four hydrogen bonds with the enzyme active site. | nih.gov |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for the this compound hybrid would integrate the essential features from both heterocyclic moieties required for biological activity. Pharmacophore modeling is a crucial step in understanding drug-receptor interactions and in designing new, more potent molecules. nih.gov

For the azetidinone portion, the key pharmacophoric features are well-established from decades of research on β-lactam antibiotics. These include:

The β-lactam carbonyl group: This strained amide bond is highly reactive and crucial for the mechanism of action of many β-lactam antibiotics, which involves acylating and inactivating bacterial enzymes. researchgate.net It also serves as a critical hydrogen bond acceptor.

The nitrogen atom: The lone pair of electrons on the nitrogen atom and its ability to participate in interactions are important.

Substituents at C3 and C4: The nature and stereochemistry of these substituents define the molecule's spectrum of activity and stability.

For the pyridin-2(1H)-one moiety, the essential features include:

The pyridinone ring system: This aromatic or partially aromatic system provides a rigid scaffold for the optimal orientation of substituents and can engage in π-π stacking interactions with aromatic residues in a protein's active site.

The carbonyl oxygen and ring nitrogen: These atoms can act as hydrogen bond acceptors, crucial for anchoring the molecule in the binding pocket.

Substituent positions: The positions and nature of substituents on the pyridinone ring are critical for modulating target affinity and selectivity. nih.gov

Combining these features, a hypothetical pharmacophore model for an azetidinone-pyridin-2(1H)-one hybrid would likely include hydrogen bond donors and acceptors, hydrophobic regions, and specific steric volumes arranged in a defined three-dimensional geometry. Such models are generated based on the structures of known active compounds and their interactions with their biological targets, often elucidated through techniques like X-ray crystallography and computational docking studies. unipd.itnih.gov

| Pharmacophoric Feature | Location on Scaffold | Putative Role in Target Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen of the azetidinone ring | Essential for binding to the active site of target enzymes (e.g., penicillin-binding proteins). |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the pyridin-2(1H)-one ring | Anchoring the molecule within the receptor's binding pocket. |

| Aromatic/Hydrophobic Region | The pyridin-2(1H)-one ring | Participates in hydrophobic or π-π stacking interactions with protein residues. |

| Variable Substituent Position | C3 position of the azetidinone ring | Modulates potency and spectrum of activity; orientation is critical. |

| Variable Substituent Positions | Positions on the pyridin-2(1H)-one ring | Fine-tunes binding affinity, selectivity, and pharmacokinetic properties. |

Correlation between Stereochemistry and Biological Activity

Stereochemistry plays a paramount role in the biological activity of chiral molecules, and this is particularly true for compounds containing an azetidinone ring. nih.gov The spatial arrangement of atoms in this compound, especially at the chiral centers of the β-lactam ring, is a critical determinant of its interaction with biological targets. researchgate.net

The 2-azetidinone ring in this hybrid compound has two potential chiral centers, at C3 (bearing the pyridinone substituent) and C4. The relative stereochemistry of the substituents at these positions (cis or trans) has a profound influence on biological activity. For example, in the realm of β-lactam antibiotics, natural penicillins possess a cis-β-lactam unit, whereas other classes like thienamycins have a trans configuration. researchgate.net This stereochemical difference is fundamental to their respective mechanisms of action and antibacterial spectra.

Studies on nature-inspired compounds have consistently shown that only one stereoisomer often displays significant biological potency. For instance, in an investigation of 3-Br-acivicin isomers, only the natural (5S, αS) configuration exhibited significant antimalarial activity, suggesting that the molecule's uptake and target binding are stereoselective processes. nih.gov The synthesis of azetidinones via the Staudinger reaction (ketene-imine cycloaddition) can lead to different stereoisomers, and controlling the stereoselectivity of this reaction is a key challenge and objective in medicinal chemistry. researchgate.net

For the this compound hybrid, the specific stereoconfiguration at the C3 position, where the pyridinone ring is attached, would dictate how this bulky substituent is presented to the target protein. A change from one diastereomer to another could drastically alter the binding affinity by misaligning key interacting groups, leading to a significant drop or complete loss of biological activity. Therefore, the synthesis and evaluation of stereochemically pure isomers are essential for a complete understanding of the SAR for this class of compounds. nih.govresearchgate.net

| Stereochemical Aspect | Significance | Example from Literature | Citation |

|---|---|---|---|

| Cis/Trans Isomerism | The relative orientation of substituents on the β-lactam ring is critical for activity. | Penicillin and cephalosporin (B10832234) antibiotics typically feature a cis-β-lactam unit, which is essential for their antibacterial action. | researchgate.net |

| Absolute Configuration (R/S) | Biological systems (enzymes, receptors) are chiral and often interact preferentially with only one enantiomer of a drug. | In studies of 3-Br-acivicin, only the natural (5S, αS) isomers showed significant antiplasmodial activity. | nih.gov |

| Stereoselective Synthesis | Controlling the stereochemical outcome of synthesis is crucial to obtain the desired biologically active isomer. | The Staudinger reaction is a key method for synthesizing 2-azetidinones, and its stereoselectivity is a major area of study. | researchgate.net |

Computational Chemistry and in Silico Approaches for 1 2 Oxoazetidin 3 Yl Pyridin 2 1h One Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For azetidinone derivatives, a variety of descriptors have been employed to model their biological activities, such as antibacterial and anticancer effects. research-advances.orgsphinxsai.comnih.gov

Commonly used descriptors can be categorized as:

Topological descriptors: These describe the connectivity and branching of atoms within a molecule. Examples include the Balaban index (J) and molecular connectivity indices (e.g., ⁰χv and ¹χv), which have been shown to govern the antimicrobial activity of some 2-azetidinone derivatives. nih.govptfarm.pl

Quantum-chemical descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of molecules. research-advances.org For a series of azetidinones derived from dapsone (B1669823), descriptors such as dipole moment (μ), global softness (σ), and electronegativity (χ) were found to be responsible for their antibacterial activity. research-advances.org

Physicochemical descriptors: These relate to properties like lipophilicity (log P) and electronic effects. For instance, descriptors like Hydrogen-counts and SddsN(nitro)E-index have shown significant correlation with the antibacterial activity of 2-azetidinone derivatives. sphinxsai.com

Alignment-independent descriptors: These descriptors, such as T_C_Cl_3, are also crucial in modeling the biological activity of this class of compounds. sphinxsai.com

The selection of these descriptors is often aided by computational software and statistical methods to identify the most relevant parameters that influence the biological outcome. sphinxsai.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Azetidinone Derivatives

| Descriptor Category | Specific Descriptor Examples | Associated Biological Activity | Reference |

| Topological | Balaban index (J), Molecular connectivity indices (⁰χv, ¹χv) | Antimicrobial | nih.govptfarm.pl |

| Quantum-Chemical | Dipole moment (μ), Global softness (σ), Electronegativity (χ) | Antibacterial | research-advances.org |

| Physicochemical | Hydrogen-counts, SddsN(nitro)E-index | Antibacterial | sphinxsai.com |

| Alignment-Independent | T_C_Cl_3 | Antibacterial | sphinxsai.com |

The development of a QSAR model involves creating a mathematical equation that links the selected descriptors to the biological activity. sphinxsai.com Various statistical methods are employed for this purpose, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. sphinxsai.com

A critical aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. nih.govresearchgate.netresearchgate.net Validation is typically performed through:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the internal consistency and stability of the model. For example, a QSAR model for azetidinones derived from dapsone showed a high cross-validation coefficient (Q²CV) of 0.992 for E. coli activity and 0.987 for S. aureus activity. research-advances.org

External Validation: The model's ability to predict the activity of an external set of compounds (a test set not used in model development) is evaluated. nih.gov A high predictive R² (R²pred) value indicates good external predictivity. A global QSAR model for carcinogenicity showed an R²pred of 0.716. nih.gov

Statistical Metrics: The quality of a QSAR model is judged by several statistical parameters. The coefficient of determination (R²) indicates the proportion of variance in the biological activity that is explained by the model. High R² values, such as 0.992 and 0.987 reported for antibacterial azetidinone models, suggest a strong correlation. research-advances.org The Fischer coefficient (F) and standard deviation (S) are also key indicators of a model's statistical significance. research-advances.org

The ultimate goal is to develop a statistically sound model with a well-defined applicability domain, ensuring that predictions are reliable for new compounds that are structurally similar to the training set. nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the mechanism of action of drug candidates.

For derivatives of 1-(2-oxoazetidin-3-yl)pyridin-2(1H)-one, molecular docking simulations have been instrumental in identifying potential biological targets and predicting how these compounds bind to them. For instance, docking studies on bis-azetidinone derivatives have been used to assess their antimicrobial and antioxidant potential. nih.gov Similarly, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been docked into bacterial ribosomes to predict their antibacterial mechanism. nih.govfrontiersin.org

The process involves placing the ligand in the active site of the target protein and calculating a scoring function to estimate the binding affinity. uomustansiriyah.edu.iqnih.gov These scores, often expressed as binding energies (e.g., in kcal/mol), help in ranking different derivatives and prioritizing them for synthesis and biological testing. mdpi.com For example, docking of novel 1,3-diazetidin-2-one derivatives against a lung cancer target yielded PLP-fitness values higher than the reference drug, suggesting strong potential. uomustansiriyah.edu.iq

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the protein's active site. nih.gov These interactions are critical for the stability of the ligand-protein complex and for the compound's biological activity.

Key interactions observed in docking studies of azetidinone and related heterocyclic derivatives include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the active site. For example, docking studies of 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that hydrogen bonding occurs primarily at the A-ring and the 5-amide side chain with purine (B94841) or pyrimidine (B1678525) residues of the bacterial ribosome. nih.gov

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.

Pi-Pi Stacking: Aromatic rings in the ligand can interact with aromatic residues in the protein's active site.

By analyzing these interaction networks, researchers can understand the structural requirements for potent activity and design new derivatives with improved binding characteristics. nih.gov For example, the pyridine (B92270) ring in some derivatives is noted for its ability to form hydrogen bonds with nucleotides. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com This approach has been successfully applied to pyridin-2(1H)-one derivatives to identify potent anticancer agents. nih.gov A study on these derivatives revealed that occupation of a specific aromatic sub-site in the pharmacophore model was linked to potent anti-cancer activity. nih.gov

Virtual screening can be structure-based, using the 3D structure of the target protein, or ligand-based, using a set of known active molecules to build the pharmacophore model. mdpi.com This powerful in silico tool significantly accelerates the hit identification phase of drug discovery by filtering vast virtual libraries to a manageable number of promising candidates for further experimental evaluation. abap.co.in

Molecular Dynamics Simulations and Conformational Analysis of this compound Derivatives

Molecular dynamics simulations can elucidate the structural stability and interaction dynamics of these derivatives with target proteins, such as bacterial penicillin-binding proteins (PBPs) or β-lactamases. nih.gov Such simulations model the atomic motions of the ligand-protein complex over time, providing a detailed picture of the binding mode and the stability of the interaction. nih.gov Key parameters often analyzed in these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the binding free energy. nih.gov

For instance, in a hypothetical MD simulation of a this compound derivative bound to a β-lactamase, the analysis would focus on the stability of the complex. A stable RMSD for the protein backbone would indicate that the binding of the ligand does not cause major disruptive conformational changes. Similarly, a low and stable RMSD for the ligand would suggest it remains securely bound in the active site. RMSF analysis can highlight flexible regions of the protein and key residues that interact with the ligand. nih.gov

Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a quantitative estimate of the binding affinity. nih.gov These calculations decompose the total binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies, thereby identifying the key drivers of binding.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a this compound Derivative with a Target Protein

| Parameter | Value | Interpretation |

| Protein RMSD | 1.5 ± 0.3 Å | Indicates a stable protein backbone during the simulation. |

| Ligand RMSD | 0.8 ± 0.2 Å | Suggests the ligand remains stably bound in the active site. |

| Binding Free Energy (ΔG_bind) | -45.5 ± 4.2 kcal/mol | Predicts a strong binding affinity to the target protein. |

| Key Interacting Residues | SER70, LYS73, TRP93 | Highlights the specific amino acids involved in binding. |

This table is for illustrative purposes and is based on typical values observed in MD simulations of similar β-lactam inhibitors. nih.gov

Conformational analysis of this compound derivatives is essential for understanding their intrinsic structural preferences, which in turn influence their biological activity. The four-membered β-lactam ring is known to be strained and can adopt different puckered conformations. wikipedia.org The degree of pyramidalization of the nitrogen atom within the β-lactam ring is a critical parameter that affects its reactivity. wikipedia.org

Table 2: Key Conformational Parameters for this compound Derivatives

| Parameter | Description | Expected Stable Conformations |

| β-Lactam Ring Puckering | Describes the non-planarity of the four-membered ring. | Typically exhibits a slight pucker to alleviate strain. |

| N1-C6-C7-N2 Dihedral Angle | Defines the relative orientation of the azetidinone and pyridinone rings. | Dependent on steric and electronic interactions between the two rings. |

| C3-C7 Bond Rotation | Rotation around the bond connecting the two heterocyclic systems. | Influences the overall molecular shape and accessibility for binding. |

This table outlines the key conformational degrees of freedom that would be investigated in a computational study of this class of compounds.

Mechanistic Studies of Biological Target Modulation by Azetidinone Pyridin 2 1h One Scaffolds

Exploration of Molecular Mechanisms of Enzyme Inhibition (e.g., Transpeptidases, β-Lactamases, DHFR, Cholinesterases, EGFR)

No research was found that specifically investigates the molecular mechanisms of enzyme inhibition by "1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one" against transpeptidases, β-lactamases, dihydrofolate reductase (DHFR), cholinesterases, or epidermal growth factor receptor (EGFR).

While the azetidinone (β-lactam) ring is a well-known pharmacophore responsible for the inhibition of bacterial cell wall transpeptidases and β-lactamases, the specific activity and mechanism of this particular compound, featuring a pyridin-2(1H)-one substituent, have not been reported. The electronic and steric effects of the pyridinone moiety would be expected to modulate the reactivity of the β-lactam ring, but without experimental data, any description of the mechanism would be purely speculative.

Similarly, although various pyridin-2(1H)-one derivatives have been explored as inhibitors of enzymes like cholinesterases and EGFR, no studies have been published on "this compound".

Elucidating the Role of the Azetidinone-Pyridin-2(1H)-one Scaffold in Target Recognition and Binding

There is no available research that elucidates the specific role of the "this compound" scaffold in the recognition and binding of any biological target. Molecular modeling or co-crystallization studies would be necessary to understand how this scaffold interacts with the active sites of enzymes such as transpeptidases, β-lactamases, DHFR, cholinesterases, or EGFR. Such studies would reveal key interactions, including hydrogen bonding, hydrophobic interactions, and potential covalent bond formation, which are crucial for target recognition and binding affinity. In the absence of such studies, no definitive statements can be made.

Structural Basis of Binding Specificity and Selectivity

No information is available regarding the structural basis for the binding specificity and selectivity of "this compound" for any enzyme. Determining the structural basis of selectivity would require comparative studies, such as X-ray crystallography or cryo-electron microscopy of the compound in complex with different enzymes. These studies would highlight the specific amino acid residues and conformational changes that govern its preferential binding to one target over another. Without such data, any discussion on the binding specificity and selectivity of this particular compound would be unfounded.

Applications As Advanced Synthetic Building Blocks and Scaffolds in Drug Discovery Research

Utility of the Azetidinone-Pyridin-2(1H)-one Core in Designing Novel Medicinal Agents

The fusion of the azetidinone (β-lactam) ring and the pyridin-2(1H)-one moiety creates a unique chemical architecture with considerable potential in drug discovery. The β-lactam ring, famously associated with penicillin, has seen a resurgence of interest in medicinal chemistry beyond its antibacterial applications. rsc.orgresearchgate.net This is due in part to the realization that simple β-lactam structures can possess excellent chemical stability and provide access to new and useful chemical spaces. rsc.orgresearchgate.net

The pyridin-2(1H)-one scaffold is also a recognized pharmacophore found in numerous bioactive compounds. For instance, derivatives of 1,3,5-triaryl-1H-pyridin-2-one have been developed as noncompetitive antagonists of AMPA-type glutamate (B1630785) receptors, with perampanel (B3395873) being a notable example for treating epilepsy. nih.gov Similarly, 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives have been identified as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R), a target in cancer therapy. nih.gov The combination of these two important heterocyclic systems in the azetidinone-pyridin-2(1H)-one core offers a promising platform for the design of new medicinal agents targeting a variety of biological targets.

Recent research has explored the synthesis and biological activities of various derivatives built upon this core. For example, novel pyridin-2(1H)-one analogues have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK) for cancer treatment. nih.gov Furthermore, the modification of the pyridin-2(1H)-one ring system, as seen in the development of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, has yielded compounds with significant antibacterial activity. nih.gov These examples underscore the broad therapeutic potential of the azetidinone-pyridin-2(1H)-one scaffold.

Scaffold Hybridization and Privileged Structure Concepts in Medicinal Chemistry

The design of molecules like 1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one is deeply rooted in the principles of scaffold hybridization and the concept of privileged structures in medicinal chemistry. A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. scielo.brnih.gov The β-lactam ring itself is considered a privileged structure, having shown activity against a range of enzymes beyond its traditional antibacterial targets. rsc.orgresearchgate.net

Scaffold hybridization involves the combination of two or more pharmacophoric units from different bioactive molecules to create a new hybrid molecule with potentially enhanced or novel biological activities. researchgate.net This strategy is exemplified by the azetidinone-pyridin-2(1H)-one core, which marries the privileged β-lactam scaffold with the versatile pyridin-2(1H)-one moiety. The pyridin-2(1H)-one ring is also present in various bioactive compounds, highlighting its own privileged nature. nih.govnih.gov

The rationale behind this approach is to leverage the favorable binding properties of each component to create a synergistic effect. For instance, the synthesis of novel azetidinone derivatives has been a focus of research, with various modifications being made to explore their biological potential. researchgate.net The combination of the azetidinone ring with other heterocyclic systems, such as in the case of 2-azetidinone derivatives containing a sulfonamide group, has led to the discovery of potential cholesterol absorption inhibitors. nih.gov This highlights the power of scaffold hybridization in generating diverse libraries of compounds for drug screening.

Contribution to the Synthesis of Peptidomimetics and Non-Protein Amino Acids

The azetidinone core of this compound is a valuable starting point for the synthesis of peptidomimetics and non-protein amino acids. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. N-Acylhydrazone frameworks, for example, are considered versatile peptidomimetic subunits. scielo.br

The β-lactam ring can serve as a constrained scaffold to mimic the turns and folds of peptides, which are crucial for their biological activity. This conformational constraint is a key strategy in the design of peptidomimetics. The synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones represents a versatile route to creating β-lactams with quaternary centers, which can be incorporated into peptide analogues. researchgate.net

Furthermore, the azetidinone framework can be chemically manipulated to produce non-canonical amino acids (ncAAs), which are derivatives of the standard 20 proteinogenic amino acids. nih.gov These ncAAs can be incorporated into proteins to modify their properties or to serve as probes for studying biological processes. nih.gov The synthesis of non-essential amino acids often involves transamination reactions, and the azetidinone structure provides a template for creating novel amino acid analogues. youtube.com For instance, the synthesis of new 3-amino-2-azetidinone derivatives has been explored for their potential as anti-colorectal cancer agents. nih.gov

Development of Chemical Probes and Tools for Biological Pathway Interrogation

The unique structure of this compound and its derivatives makes them suitable for development as chemical probes to investigate biological pathways. Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context. nih.gov

The pyridin-2(1H)-one moiety, in particular, has been incorporated into various probes. For example, a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe has been developed for monitoring pH changes in biological systems. nih.gov The development of such probes often involves the strategic placement of functional groups that can respond to changes in their environment, such as pH or the presence of specific ions.

The versatility of the azetidinone-pyridin-2(1H)-one scaffold allows for the introduction of various functional groups and reporter moieties, such as fluorophores, through synthetic modifications. This adaptability is crucial for creating a diverse toolkit of chemical probes. By systematically altering the structure of the core scaffold, researchers can fine-tune the probe's properties, such as its selectivity, sensitivity, and cell permeability, to suit specific experimental needs. The ability to model the interactions of these compounds with their target proteins through computational methods further aids in the design of more effective and specific chemical probes. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-Oxoazetidin-3-yl)pyridin-2(1H)-one?

The synthesis of pyridin-2(1H)-one derivatives often involves intramolecular cyclization or condensation reactions . For example:

- Intramolecular Knoevenagel condensation : Bifunctional compounds containing carbonyl and amide groups undergo base-catalyzed cyclization to form the pyridin-2(1H)-one ring .

- Vilsmeier salt reactions : Pyridin-2(1H)-ones can be synthesized via reactions with α-oxo amides, yielding intermediates like 2H-pyran or 4H-pyran .

- N-Alkylation : Alkylation of pyridin-2(1H)-one with halogenated precursors (e.g., 2-chloro-3-(chloromethyl)quinoline) under basic conditions (KOtBu/THF) forms hybrid structures .

Q. Key Considerations :

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard:

Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with MoKα radiation (λ = 0.71073 Å) .

Refinement : SHELXL refines structural parameters (bond lengths, angles) with R-factors < 0.05 for high accuracy .

Example Crystallographic Data (from a related quinoline-pyridinone hybrid) :

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 10.1513, 9.3917, 14.1430 |

| β (°) | 90.948 |

| Z | 4 |

| R-factor | 0.034 |

Q. Challenges :

- Planarity : Pyridinone and azetidinone rings may exhibit non-planar conformations, requiring torsional angle analysis.

- Intermolecular interactions : Hydrogen bonding (C–H⋯O/N) and π-π stacking stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Molecular docking and MD simulations assess interactions with biological targets:

- Target Selection : Prioritize enzymes like DPP-4 (linked to glucose metabolism) or HIV-1 reverse transcriptase .

- Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities to active sites.

- Validation : Compare with known inhibitors (e.g., pyridinone-UC781 for HIV-1) .

Case Study : Pyridin-2(1H)-one hybrids inhibit HIV-1 reverse transcriptase by forming hydrogen bonds with Lys101 and Tyr318 residues .

Q. What strategies address contradictory data in enzyme inhibition assays?

Contradictions in IC50 values may arise from:

- Assay Conditions : Variations in pH, temperature, or substrate concentration .

- Compound Stability : Hydrolytic degradation of the azetidinone ring under physiological conditions.

Q. Resolution Workflow :

Control Experiments : Include reference inhibitors (e.g., sitagliptin for DPP-4) .

Dose-Response Curves : Perform triplicate measurements to ensure reproducibility.

Structural Confirmation : Use LC-MS or NMR to verify compound integrity post-assay.

Example Data (from a DPP-4 inhibitor study) :

| Parameter | Value |

|---|---|

| IC50 (DPP-4) | 12 nM (consistent) |

| Selectivity (DPP-8) | >100-fold |

Q. How is regioselectivity achieved in functionalizing the pyridin-2(1H)-one core?

Regioselective modifications rely on:

Q. Experimental Design :

Suzuki Coupling : Introduce aryl/heteroaryl groups at C-4 using Pd catalysts .

Microwave-Assisted Synthesis : Enhance yields for sterically hindered reactions (e.g., C-3 azetidinone attachment) .

Q. Limitations :

Q. What analytical techniques characterize the stability of this compound?

- HPLC-MS : Quantifies degradation products under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C typical for pyridinones) .

- NMR Spectroscopy : Detects hydrolytic ring-opening of azetidinone in D2O/CD3OD .

Key Finding : Pyridin-2(1H)-one derivatives with electron-withdrawing groups exhibit enhanced hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.